Silane, trichloroeicosyl-
Overview
Description
Silane, trichloroeicosyl- is a useful research compound. Its molecular formula is C20H41Cl3Si and its molecular weight is 416 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Trichloro(icosyl)silane, also known as Silane, trichloroeicosyl- or Eicosyltrichlorosilane, primarily targets hydroxyl groups present on various surfaces . It forms a covalent bond with these hydroxyl groups, leading to surface modification .
Mode of Action
The compound interacts with its targets through a process known as hydrolysis . The hydrolysable groups in trichloro(icosyl)silane react with the hydroxyl groups on the target surface, forming a covalent bond . This interaction results in the creation of a hydrophobic surface with high thermo-mechanical stability .
Biochemical Pathways
It’s known that the compound can be used for surface modification of silicon oxide (sio2), used in the fabrication of pentacene organic field effect transistors (ofets) . It can also be used to coat enhanced green fluorescent protein (GFP) and anchor peptides based films to determine the thickness of the films .
Result of Action
The primary result of trichloro(icosyl)silane’s action is the creation of a low-cost hydrophobic surface with high thermo-mechanical stability . This surface modification can enhance the performance and stability of various devices and materials .
Action Environment
The action of trichloro(icosyl)silane can be influenced by environmental factors such as humidity and temperature. The compound is known to resist moisture and heat stresses, enhancing the stability of the surfaces it modifies . .
Properties
IUPAC Name |
trichloro(icosyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(21,22)23/h2-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWLOZPAQDZWQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885069 | |
Record name | Silane, trichloroeicosyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30885069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18733-57-8 | |
Record name | Trichloroeicosylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18733-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, trichloroeicosyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018733578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trichloroeicosyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, trichloroeicosyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30885069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloroicosylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chain length of alkyltrichlorosilanes influence the formation of self-assembled monolayers (SAMs) on silicon dioxide?
A: Research indicates that the chain length of alkyltrichlorosilanes plays a crucial role in determining the morphology and growth kinetics of SAMs on silicon dioxide. Studies comparing Eicosyltrichlorosilane (C20) with other alkyltrichlorosilanes like Hexadecyltrichlorosilane (C16), Octadecyltrichlorosilane (C18), Tetracosyltrichlorosilane (C24), and Triacontyltrichlorosilane (C30) reveal distinct behaviors. [, ] For instance, the growth time constant of SAMs generally decreases with increasing chain length, except for C24 and C30 under specific conditions. [] This suggests that longer chains might experience greater steric hindrance or altered diffusion dynamics during SAM formation. Additionally, the type of phase separation observed, such as island formation, hole formation, or filamentous structures, is also influenced by the chain length difference between the constituent alkyltrichlorosilanes in binary monolayers. []
Q2: How do environmental factors like temperature and humidity affect the self-assembly process of Eicosyltrichlorosilane?
A: Environmental conditions significantly impact the self-assembly of Eicosyltrichlorosilane. Studies demonstrate that monolayers grow faster at higher humidity (45% RH) compared to lower humidity (18% RH). [] This could be attributed to increased hydrolysis of the silane groups in the presence of water, facilitating their interaction with the silicon dioxide surface. Interestingly, a lower temperature (11°C) led to faster growth than a higher temperature (20°C) for some alkyltrichlorosilanes. [] This observation suggests that the interplay between temperature, humidity, and chain length influences the kinetics of hydrolysis, diffusion, and molecular organization during SAM formation. Further investigation is needed to fully elucidate these complex interactions.
Q3: Can Eicosyltrichlorosilane participate in the formation of binary monolayers with other alkyltrichlorosilanes, and what types of structures can be formed?
A: Yes, Eicosyltrichlorosilane can form binary monolayers with other alkyltrichlorosilanes, leading to various phase-separated structures. [] For example, when co-deposited with Triacontyltrichlorosilane (C30), Eicosyltrichlorosilane can form "holes," which are islands of the shorter C20 molecules surrounded by a phase of the longer C30 molecules. [] This phase separation behavior is influenced by factors like the difference in chain length, deposition temperature, and ambient humidity. Understanding the parameters governing these interactions is crucial for tailoring the properties and functionalities of mixed SAMs for specific applications.
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